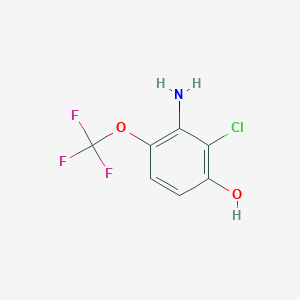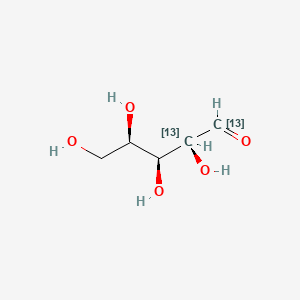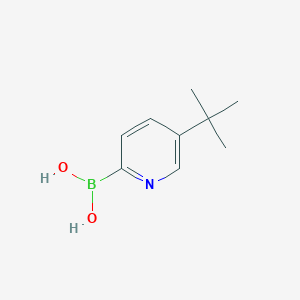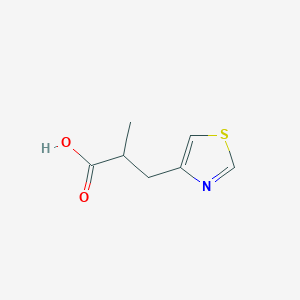
2-Methyl-3-(thiazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by subsequent reactions to introduce the propanoic acid group .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-Methyl-3-(thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Uniqueness: 2-Methyl-3-(thiazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
2-methyl-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)2-6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |
Clé InChI |
DKULVHGNLSESOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CSC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)

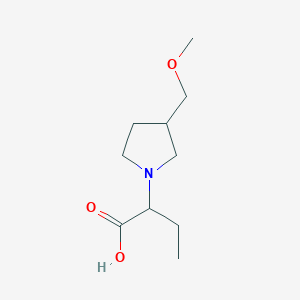
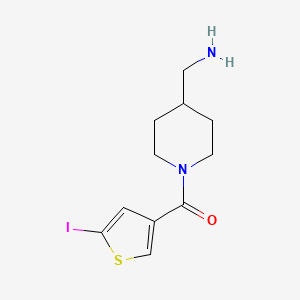
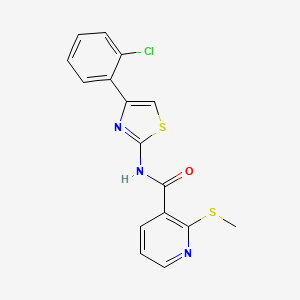
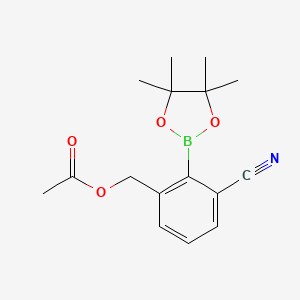
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
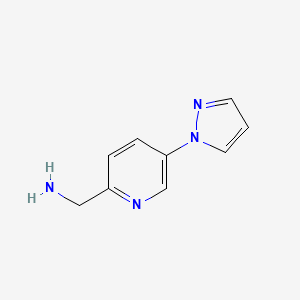
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
